![molecular formula C11H11BrO2 B2777749 2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid CAS No. 1339843-21-8](/img/structure/B2777749.png)
2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid
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Description
2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid, also known as BrM-CCPA, is a cyclopropane derivative that has been extensively studied for its potential use as a research tool in the field of neuroscience. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 8 (mGluR8), which is involved in the regulation of synaptic transmission and plasticity in the brain.
Scientific Research Applications
Suzuki–Miyaura Coupling
2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid: plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely applied for carbon–carbon bond formation and relies on palladium-catalyzed coupling of organoboron reagents with electrophilic organic groups. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound serves as an organoboron reagent in this context, facilitating the creation of complex molecules .
Phthalocyanine Synthesis
In the realm of materials science and dye chemistry, 3-(3-Bromophenyl)propionic acid finds application in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines. These compounds are essential for their unique electronic properties and are used in various applications, including photovoltaics and sensors .
Intermolecular Annulation with Electron-Deficient Alkynes
Researchers have explored the use of 2-amino phenylboronic acids (a class of boron-containing compounds) in intermolecular annulation reactions. Specifically, when combined with electron-deficient alkynes, these boronic acids undergo cyclization under high-temperature conditions. The resulting products have potential applications in organic synthesis and medicinal chemistry .
Aurora A Kinase Inhibition
Recent studies have identified 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective inhibitor of Aurora A kinase. This enzyme plays a crucial role in cell division and has implications in cancer therapy. The compound’s design, synthesis, and biological evaluation highlight its potential as an anticancer lead compound .
properties
IUPAC Name |
2-(3-bromophenyl)-2-methylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(6-9(11)10(13)14)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPSZLVWHQKICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-methylcyclopropane-1-carboxylic acid |
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